molecular formula C13H17FN2O B1525528 1-(3-Aminopiperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one CAS No. 1274461-96-9

1-(3-Aminopiperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one

Cat. No. B1525528
M. Wt: 236.28 g/mol
InChI Key: ATYOVVKBXJXIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopiperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one, or 4-Fluoro-3-aminopiperidine (FAP), is a novel fluorinated small molecule that has recently become a subject of interest in the scientific community. FAP has a variety of applications, from synthetic chemistry to drug discovery, and its unique structure and properties have made it a promising research material. In

Scientific Research Applications

Neuroprotective Agents

Research has identified compounds with structural similarities to 1-(3-Aminopiperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one, demonstrating potential as neuroprotective agents. For instance, a study synthesized and characterized derivatives screened for binding affinity at GluN2B-containing N-methyl-D-aspartate receptors. Notably, one compound exhibited significant binding affinity and antagonistic effects on NMDA-mediated excitatory post-synaptic currents, suggesting neuroprotective applications (Gitto et al., 2014).

Fluorination in Drug Discovery

Another study explored the synthesis, properties, and reactivity of phenylsulfur trifluorides, highlighting the importance of fluorinated compounds in drug discovery. The research underscores the unique effects of fluorine atoms when incorporated into molecules, demonstrating the compound's superior utility as a deoxofluorinating agent compared to existing reagents (Umemoto et al., 2010).

Sigma Ligands and Anxiolytic Activity

In medicinal chemistry, the synthesis of 4-phenylpiperidines and related compounds has shown high affinity for sigma 1 and sigma 2 binding sites, with some exhibiting anxiolytic activity. This demonstrates the potential for developing selective sigma 2 ligands with therapeutic applications (Perregaard et al., 1995).

Antimicrobial Activity

The development of novel Schiff bases using related chemical structures has shown promising antimicrobial activity. These findings contribute to the search for new antimicrobial agents, indicating the chemical's utility in this field (Puthran et al., 2019).

Antiarrhythmic Drugs

Further research into piperid-4-ylethane derivatives has identified compounds with antiarrhythmic activity, one of which, niferidyl hydrochloride, has proceeded to clinical trials as a potential class III antiarrhythmic drug (Glushkov et al., 2011).

properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-11-5-3-10(4-6-11)8-13(17)16-7-1-2-12(15)9-16/h3-6,12H,1-2,7-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYOVVKBXJXIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopiperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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